molecular formula C30H31N5O6 B1263436 3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide

3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide

Cat. No. B1263436
M. Wt: 557.6 g/mol
InChI Key: ONFHAGVOCAIGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide is a N-acyl-amino acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : The synthesis of various novel compounds, including those derived from visnaginone and khellinone, has been explored. These compounds have shown potential as anti-inflammatory and analgesic agents due to their COX-1/COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Characterization of Fluorescent Ligands : A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, which displayed high to moderate 5-HT(1A) receptor affinity and good fluorescence properties, have been synthesized and characterized (Lacivita et al., 2009).

  • Mechanistic Study of Cancer Cell Apoptosis : A compound structurally related to 3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide showed significant anti-cancer effects by inducing apoptosis in cancer cells and downregulating Bcl-2 protein levels (Lee et al., 2013).

  • Efficient Synthesis Techniques : Research on the efficient synthesis of complex molecules like latifine dimethyl ether, which involve dimethoxyphenyl and methoxyphenyl structures, has been conducted (Gore & Narasimhan, 1988).

Biological and Pharmacological Studies

  • Anti-Inflammatory and Analgesic Properties : Studies have been conducted on compounds with structures similar to 3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide, demonstrating significant anti-inflammatory and analgesic properties (Okunrobo & Usifoh, 2006).

  • Anti-HIV Activity : Synthesis of 5-substituted Piperazinyl-4-nitroimidazole derivatives, which are structurally similar, have shown potential anti-HIV-1 and anti-HIV-2 activity in vitro (Al-Masoudi et al., 2007).

  • Tocolytic Activity Studies : A compound structurally related to 3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide showed significant tocolytic activity, inhibiting uterine muscle contractions (Lucky & Omonkhelin, 2009).

  • Synthesis and Antimicrobial Activities : The synthesis of 1,2,4-Triazole derivatives, which are structurally similar, have been investigated for their antimicrobial activities, revealing potent activity against various microorganisms (Bektaş et al., 2007).

properties

Product Name

3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide

Molecular Formula

C30H31N5O6

Molecular Weight

557.6 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C30H31N5O6/c1-39-20-12-13-24(26(18-20)41-3)35-30(38)22-9-5-4-8-21(22)28(32-35)29(37)31-19-27(36)34-16-14-33(15-17-34)23-10-6-7-11-25(23)40-2/h4-13,18H,14-17,19H2,1-3H3,(H,31,37)

InChI Key

ONFHAGVOCAIGTK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide
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3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide
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3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide
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3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide
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3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide
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3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide

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